4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine
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Overview
Description
4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, a piperidine ring, and a pyridine moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine involves multiple steps, starting with the preparation of the thienopyrimidine core. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridine moiety via a methoxy linker .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their kinase inhibitory activity.
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: Exhibits potent activity against specific enzymes.
Uniqueness
4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C17H18N4OS |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C17H18N4OS/c1-2-13(11-22-14-3-6-18-7-4-14)10-21(8-1)17-16-15(5-9-23-16)19-12-20-17/h3-7,9,12-13H,1-2,8,10-11H2 |
InChI Key |
FYKMFGRUAVXKND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2SC=C3)COC4=CC=NC=C4 |
Origin of Product |
United States |
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